2-Methoxy-5-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound with the molecular formula and a molecular weight of 413.5 g/mol. It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. This compound is notable for its potential applications in medicinal chemistry, particularly as a pharmacological agent due to its structural features that may interact with biological targets.
This compound can be sourced from various chemical databases and research articles that detail its synthesis and biological evaluation. Notably, it has been referenced in studies focusing on the design and synthesis of novel inhibitors for specific biological pathways, particularly in cancer research and enzymatic inhibition .
The compound is classified under:
The synthesis of 2-methoxy-5-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves several key steps:
These methods often utilize various catalysts and reagents to enhance yield and selectivity.
The molecular structure of 2-methoxy-5-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is characterized by:
COc1cc(C)c(C)cc1S(=O)(=O)NCCn1nc(-c2ccccc2)ccc1=O
The compound can undergo various chemical reactions typical for sulfonamides and pyridazines:
The mechanism of action for compounds like 2-methoxy-5-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves:
While specific physical properties such as density and boiling point are not readily available for this compound, general properties include:
The primary applications of 2-methoxy-5-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide are in scientific research, particularly:
This compound exemplifies the intricate relationship between chemical structure and biological function, highlighting its potential as a valuable tool in drug discovery and development.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: